Certified Purity Level vs. Unspecified Impurity Threshold for ANDA Filing
The compound is supplied with a certified purity of ≥ 95% by HPLC, a prerequisite for use as a reference standard in quantitative impurity determination [1]. In contrast, the USP acceptance criterion for any individual unspecified impurity in itraconazole capsules is NMT 0.2% [2]. The 475-fold difference between the standard's purity and the regulatory reporting threshold ensures accurate quantitation of trace-level impurities without introducing significant systematic error, a requirement not satisfied by lower-purity or unstandardized generic reagents.
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | ≥ 95% (area normalization) |
| Comparator Or Baseline | USP unspecified impurity reporting threshold for drug product: NMT 0.2% |
| Quantified Difference | 475× (standard purity / reporting threshold) |
| Conditions | Vendor CoA; drug-product acceptance criteria per USP-NF 2025 |
Why This Matters
Procurement requires a high-purity standard to meet the sensitivity and accuracy demands of ICH Q2(R1) validation; a lower-purity standard would inflate the limit of quantitation.
- [1] SynZeal Research, "Itraconazole Methoxy Phenoxy Impurity | CAS 74853-06-8," Product Technical Datasheet. View Source
- [2] United States Pharmacopeia (USP), "Itraconazole Capsules—Organic Impurities," in USP–NF 2025, Issue 1. Table 2: Acceptance Criteria for Unspecified Impurities. View Source
